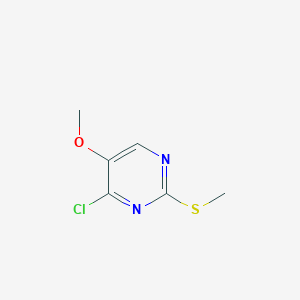

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWERHXRSRVRUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287920 | |

| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87026-45-7 | |

| Record name | 87026-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine for Medicinal Chemistry Professionals

Abstract: This technical guide provides an in-depth analysis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, a pivotal heterocyclic intermediate in contemporary drug discovery. The document elucidates its fundamental physicochemical properties, established synthetic routes, and characteristic reactivity. Emphasis is placed on its strategic application as a versatile scaffold in medicinal chemistry, particularly in the design of targeted therapeutics. This guide is intended to be a valuable resource for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to leverage this compound's full potential.

Introduction: The Strategic Value of Functionalized Pyrimidines

Within the landscape of medicinal chemistry, substituted pyrimidines represent a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved drugs[1]. Their prevalence is due to their bioisosteric relationship with the purine bases of DNA and RNA, enabling them to effectively interact with a multitude of biological targets. This compound has emerged as a particularly valuable building block. The strategic placement of its chloro, methoxy, and methylsulfanyl groups offers a platform for selective, sequential, and diverse chemical modifications, making it an ideal starting point for the synthesis of compound libraries aimed at complex biological targets such as protein kinases.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical characteristics of a synthetic intermediate is crucial for optimizing reaction conditions, purification strategies, and for predicting the properties of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂OS | [2][3] |

| Molecular Weight | 190.65 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 73-77 °C | [3] |

| CAS Number | 87026-45-7 | [2][3][5] |

| LogP (Predicted) | 2.4 | |

| Topological Polar Surface Area | 60.3 Ų | [2] |

Synthesis and Chemical Reactivity

The synthetic utility of this compound is anchored in the distinct reactivity of its functional groups, which can be addressed with a high degree of chemoselectivity.

Representative Synthesis

The compound is typically synthesized from more accessible pyrimidine precursors. A common method involves the chlorination of a pyrimidinone intermediate.

Caption: Synthesis via chlorination of the pyrimidinone precursor.

This transformation, often employing phosphorus oxychloride (POCl₃), efficiently converts the hydroxyl group of the pyrimidinone into the reactive chloride at the C4 position[4].

Core Reactivity: A Platform for Diversity

The true value of this intermediate lies in its predictable and versatile reactivity, allowing for the construction of more complex molecules. The primary reaction vectors are nucleophilic aromatic substitution (SNAr) at the C4 position and oxidation of the C2 methylsulfanyl group.

Caption: Key reaction pathways for molecular diversification.

-

C4-Chloride Displacement: The electron-withdrawing nature of the pyrimidine ring activates the C4-chloride for SNAr. This allows for the facile introduction of amines, alcohols, and thiols, which is a cornerstone of library synthesis for structure-activity relationship (SAR) studies[6].

-

C2-Methylsulfanyl Oxidation and Displacement: The methylsulfanyl group can be readily oxidized to the corresponding sulfoxide or sulfone. The resulting methylsulfonyl group is an excellent leaving group, enabling a second nucleophilic substitution at the C2 position[7][8]. This sequential functionalization provides a powerful tool for creating 2,4-disubstituted pyrimidines.

Applications in Drug Discovery

The 2,4-disubstituted pyrimidine scaffold is a validated pharmacophore in numerous therapeutic areas, most notably in oncology as kinase inhibitors[1].

Kinase Inhibitor Scaffolding

Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The pyrimidine core of molecules derived from this compound can effectively mimic the adenine portion of ATP.

Caption: Interaction model of a pyrimidine inhibitor in a kinase active site.

The typical synthetic strategy involves:

-

Hinge-Binding Element Installation: An SNAr reaction at C4 introduces an amine-containing group that forms critical hydrogen bonds with the kinase "hinge" region.

-

Vector for Selectivity: The C2-substituent, installed after oxidation and displacement of the methylsulfonyl group, projects into the solvent-exposed region of the ATP pocket. This position is ideal for introducing moieties that enhance potency and selectivity for the target kinase over other kinases.

-

Modulation by C5-Methoxy: The methoxy group at the C5 position provides steric and electronic influence, helping to orient the inhibitor within the binding site and potentially improving pharmacokinetic properties.

Self-Validating Experimental Protocols

The following protocols are presented as robust, reproducible methods for key transformations.

Protocol: SNAr with an Aromatic Amine

Objective: To synthesize a 4-(arylamino)-5-methoxy-2-(methylsulfanyl)pyrimidine derivative.

Methodology:

-

Charge a round-bottom flask with this compound (1.0 eq), the desired aniline (1.1 eq), and a suitable solvent such as 2-butanol or dioxane.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the mixture to reflux (typically 90-120 °C) under a nitrogen atmosphere.

-

Monitor reaction completion using TLC or LC-MS (typically 4-16 hours).

-

Upon completion, cool the reaction to ambient temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.

Causality and Validation: The use of a high-boiling point solvent ensures the reaction reaches the necessary activation energy. DIPEA acts as a scavenger for the HCl generated, driving the reaction to completion without competing as a nucleophile. Progress is validated by the disappearance of the starting material and the appearance of a new, less polar spot (by TLC) or a product with the expected mass (by LC-MS).

Protocol: Oxidation to the Sulfone

Objective: To synthesize 4-Chloro-5-methoxy-2-(methylsulfonyl)pyrimidine, activating the C2 position for substitution.

Methodology:

-

Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 77% purity, 2.2-2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Validate reaction completion by TLC or LC-MS, observing the formation of a more polar product.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude sulfone, which is often of sufficient purity for the subsequent step.

Causality and Validation: Using a slight excess of m-CPBA ensures the full oxidation of the sulfide to the sulfone. The controlled, portion-wise addition at low temperature is critical to manage the exothermic nature of the reaction and prevent potential side reactions. The quenching and washing steps effectively remove excess oxidant and acidic byproducts, ensuring the stability and purity of the sulfone product.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound | 87026-45-7. Retrieved from [Link]

-

LookChem. (n.d.). Cas 87026-45-7, this compound. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, a Potent and Orally Active Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2018(4), M1017. [Link]

-

SpectraBase. (n.d.). N-[6-chloro-5-(4-methoxybenzyl)-2-(methylsulfanyl)-4-pyrimidinyl]-N,N-dimethylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. Arkivoc, 2020(7), 1-13. [Link]

-

Kumar, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(6), 999-1025. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

Liou, J.-P., et al. (2017). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Scientific Reports, 7, 43359. [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]

Sources

- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 87026-45-7 [buyersguidechem.com]

- 4. This compound CAS#: 87026-45-7 [amp.chemicalbook.com]

- 5. Cas 87026-45-7,this compound | lookchem [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

Physicochemical characteristics of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key intermediate in the synthesis of complex heterocyclic systems, 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine presents a unique scaffold for the development of novel therapeutic agents and agrochemicals. Its strategic substitution pattern offers multiple reaction sites for diversification, making it a valuable building block in medicinal chemistry and materials science. This guide, intended for researchers and professionals in the chemical sciences, provides a comprehensive overview of the physicochemical characteristics, spectral properties, and practical applications of this versatile pyrimidine derivative. Through a combination of compiled data, detailed experimental protocols, and an exploration of its synthetic utility, this document aims to serve as a foundational resource for those looking to harness the potential of this important molecule.

Chemical Identity and Core Physicochemical Properties

This compound is a substituted pyrimidine characterized by the presence of a chloro, a methoxy, and a methylsulfanyl group attached to the pyrimidine core. These functional groups impart distinct reactivity and physical properties to the molecule.

| Property | Value | Source(s) |

| Chemical Name | This compound | [PubChem][1] |

| CAS Number | 87026-45-7 | [BuyersGuideChem][2] |

| Molecular Formula | C₆H₇ClN₂OS | [PubChem][1] |

| Molecular Weight | 190.65 g/mol | [PubChem][1] |

| Appearance | White to light yellow or brown solid | [ChemicalBook][3], [BuyersGuideChem][2] |

| Melting Point | 73-77 °C | [BuyersGuideChem][2] |

| Boiling Point | Data not available for this specific compound. A structurally similar compound, 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine, has a reported boiling point of 263 °C. [ChemicalBook][4] | N/A |

| pKa (Predicted) | -0.39 ± 0.29 | [ChemicalBook][3] |

Structure:

Caption: A simplified workflow for the qualitative determination of solubility.

Synthesis and Reactivity

This compound is typically synthesized from 5-methoxy-2-(methylthio)pyrimidin-4-ol. The synthesis involves the chlorination of the hydroxyl group at the 4-position, commonly using a chlorinating agent like phosphorus oxychloride (POCl₃). [3] The reactivity of this molecule is largely dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro substituent. The chlorine atom at the 4-position is a good leaving group and is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of functional groups at this position, making it a versatile intermediate for library synthesis in drug discovery programs.

Applications in Drug Discovery and Agrochemicals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable building block for the synthesis of bioactive molecules, particularly as kinase inhibitors and in the development of new agrochemicals.

Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The 4-chloro position of this compound provides a convenient handle for coupling with various amine-containing fragments, a common strategy in the design of kinase inhibitors that target the ATP-binding site of kinases. For instance, pyrimidine derivatives are key components in the development of inhibitors for kinases such as Aurora kinases. [5]

Agrochemicals

Pyrimidine derivatives have also found extensive use in the agricultural industry as fungicides and herbicides. The structural motifs present in this compound can be incorporated into more complex molecules with potent biological activity against various plant pathogens and weeds. The pyrimidin-4-amine core, which can be readily accessed from the 4-chloro precursor, is a key pharmacophore in a range of modern agrochemicals. [6]

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Class: While a specific Material Safety Data Sheet (MSDS) for this compound was not readily available, similar chlorinated pyrimidine derivatives are classified as irritants. [7][8]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. [3]

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (73-77 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range is the melting point of the sample.

NMR Sample Preparation

Objective: To prepare a sample of this compound for NMR analysis.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm) and cap

-

Pipette and filter plug (e.g., cotton or glass wool)

-

Vial

Procedure:

-

Weigh the appropriate amount of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial until the solid is completely dissolved.

-

Place a small filter plug into the tip of a Pasteur pipette.

-

Filter the solution through the pipette into the NMR tube to remove any particulate matter.

-

Cap the NMR tube and label it appropriately.

-

The sample is now ready for NMR analysis.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the synthesis of a wide array of complex molecules. This guide has provided a comprehensive overview of its key characteristics, spectral data, and handling procedures, with the aim of equipping researchers with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors. Further research into its biological activities and the exploration of its synthetic transformations will undoubtedly continue to unlock new applications for this valuable pyrimidine derivative.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Supplementary Information File. (n.d.). Retrieved from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). PMC. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound | 87026-45-7. Retrieved from [Link]

Sources

- 1. This compound | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 87026-45-7 [buyersguidechem.com]

- 3. This compound CAS#: 87026-45-7 [amp.chemicalbook.com]

- 4. 4-CHLORO-5-METHYL-2-METHYLSULFANYL-PYRIMIDINE CAS#: 61044-96-0 [m.chemicalbook.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine

Foreword: Beyond the Spectrum – A Logic-Driven Approach

In modern drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work. This guide addresses the structural elucidation of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine, a substituted pyrimidine that serves as a valuable building block in medicinal chemistry.

As researchers, we do not simply "run samples." We conduct a targeted investigation. This document is structured not as a rigid manual, but as a reflection of the scientific process itself. We will follow a logical workflow, where each analytical technique provides a specific piece of the puzzle. We will explore the causality behind our experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation.

Initial Assessment: The Compound's Identity Card

Before any analysis begins, we consolidate the known information. This serves as our initial hypothesis. The target molecule, 4-Chloro-5-methoxy-2-(methylthio)pyrimidine, has a defined elemental composition and molecular weight, which are the first parameters we seek to confirm.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂OS | [1][2] |

| CAS Number | 87026-45-7 | [1][3] |

| Molecular Weight | 190.65 g/mol | [1][2] |

| Exact Mass | 189.99676 g/mol | [2] |

| Chemical Structure | See Figure 1 | N/A |

graph "molecule" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms N1 [label="N"]; N2 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; Cl [label="Cl"]; O [label="O"]; C_methoxy [label="CH₃"]; S [label="S"]; C_methylthio [label="CH₃"]; // Define positions N1 [pos="0,1!"]; C1 [pos="-0.87,0.5!"]; C2 [pos="-0.87,-0.5!"]; N2 [pos="0,-1!"]; C3 [pos="0.87,-0.5!"]; C4 [pos="0.87,0.5!"]; S [pos="-1.73,1!"]; C_methylthio [pos="-2.6,-0!"]; Cl [pos="1.73,1!"]; O [pos="1.73,-1!"]; C_methoxy [pos="2.6,0!"]; // Define edges for bonds N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; C1 -- S; S -- C_methylthio; C4 -- Cl; C3 -- O; O -- C_methoxy; // Double bonds edge [style=bold]; N1 -- C4; C2 -- C1; N2 -- C3;

}

Caption: Figure 1: Structure of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine.

Mass Spectrometry: Confirming the Formula and Isotopic Signature

Expertise & Experience: Mass spectrometry (MS) is our first experimental step. Its primary function is to provide the molecular weight of the analyte with high precision.[4] For this molecule, we are not just looking for a single mass; the presence of chlorine and sulfur provides a distinct isotopic pattern that acts as a powerful confirmation tool. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF), are chosen to obtain an exact mass, which allows for the unambiguous determination of the elemental formula.[5]

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Utilize an Agilent 6200 series ESI-TOF mass spectrometer or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (+ESI) is selected as the pyrimidine nitrogens are readily protonated.

-

Analysis: Infuse the sample directly at a flow rate of 5 µL/min. Acquire data in the m/z range of 50-500.

-

Calibration: Ensure the instrument is calibrated immediately prior to the run using a standard calibration mixture to guarantee mass accuracy below 5 ppm.

Trustworthiness: Expected Data and Interpretation

The key to validating the structure via MS lies in observing the protonated molecule [M+H]⁺ and its isotopic distribution.

| Ion | Calculated Exact Mass (m/z) | Expected Observation | Rationale |

| [M+H]⁺ | 191.0040 | A strong signal at this m/z. | Confirms the molecular weight of the parent molecule. |

| [M+2+H]⁺ | 193.0011 | A signal ~32% the intensity of [M+H]⁺. | This is the hallmark of a monochlorinated compound due to the natural abundance of the ³⁷Cl isotope. |

| [M+1+H]⁺ | 192.0074 | A signal ~7.8% the intensity of [M+H]⁺. | This is due to the natural abundance of ¹³C and ¹⁵N. |

Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can occur. For pyrimidines, fragmentation often involves the loss of substituents from the ring.[6][7] Expected fragmentation pathways could include the neutral loss of CH₃• (15 Da), Cl• (35 Da), or larger fragments like •SCH₃ (47 Da). Observing these fragments provides corroborating evidence for the presence of these functional groups.

Infrared Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.[9] For our target molecule, we expect to see characteristic absorptions for the aromatic ring, the C-O ether linkage, and the aliphatic C-H bonds of the methyl groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a PerkinElmer Spectrum Two or similar FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum from 4000 cm⁻¹ to 650 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired immediately before the sample analysis and subtracted from the sample spectrum.

Trustworthiness: Predicted Absorptions

The presence of specific peaks in the IR spectrum validates the existence of the key functional groups predicted by the proposed structure.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3000-2850 | C-H Stretch (aliphatic) | -OCH₃, -SCH₃ | Confirms the presence of methyl groups.[10] |

| ~3050 | C-H Stretch (aromatic) | Pyrimidine C-H | Indicates the proton on the heterocyclic ring. |

| 1600-1550 | C=N, C=C Stretch | Pyrimidine Ring | Characteristic vibrations of the aromatic heterocyclic core.[8] |

| 1250-1200 | C-O Stretch (asymmetric) | Aryl-O-CH₃ | Strong absorption confirming the methoxy ether linkage. |

| ~1050 | C-O Stretch (symmetric) | Aryl-O-CH₃ | A secondary, but confirmatory, ether band. |

| 800-600 | C-Cl Stretch | Aryl-Cl | Confirms the chloro-substituent on the ring.[10] |

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[11] ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon framework. The combination of these techniques allows us to piece together the molecular structure with high confidence.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a Bruker Avance 400 MHz (or higher field) spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 or more). An APT or DEPT experiment can be run to aid in distinguishing between CH, CH₂, and CH₃ carbons.[12]

Trustworthiness: Predicted NMR Data and Interpretation

The predicted spectrum is simple, and its confirmation is a strong validation of the structure.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Singlet (s) | 1H | H-6 (Aromatic) | The single proton on the pyrimidine ring is significantly deshielded by the two adjacent electronegative nitrogen atoms. |

| ~4.0 | Singlet (s) | 3H | -OCH₃ | Protons on a methoxy group attached to an aromatic ring typically appear in this region. |

| ~2.6 | Singlet (s) | 3H | -SCH₃ | Protons on a methylthio group are slightly less deshielded than those on a methoxy group. |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~172 | Quaternary (C) | C-2 (C-S) | Carbon attached to sulfur and flanked by two nitrogens is highly deshielded. |

| ~158 | CH | C-6 | The only protonated carbon on the ring. |

| ~155 | Quaternary (C) | C-4 (C-Cl) | Carbon attached to chlorine and nitrogen is significantly deshielded. |

| ~110 | Quaternary (C) | C-5 (C-O) | Carbon attached to the methoxy group. |

| ~57 | CH₃ | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~14 | CH₃ | -SCH₃ | Typical chemical shift for a methylthio carbon. |

Integrated Analysis: A Self-Validating Workflow

Caption: Figure 2: Integrated workflow for structural elucidation.

This workflow demonstrates our core principle:

-

MS establishes the molecular formula.

-

IR confirms the presence of the expected functional groups.

-

NMR provides the atomic-level map of how those groups are connected.

If the data from any one of these techniques contradicts the proposed structure or the other data sets, the hypothesis must be re-evaluated. However, when all data align, as predicted here, we achieve a validated, trustworthy structural assignment.

Conclusion

The structural elucidation of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine is a straightforward process when a logical, multi-technique approach is employed. By integrating high-resolution mass spectrometry, FTIR, and high-field NMR, we create a self-validating system where each piece of data corroborates the others. This methodical investigation, rooted in understanding the causality behind the analytical signals, ensures the highest degree of confidence in the final structural assignment, providing a solid foundation for future research and development.

References

-

Lead Sciences. 4-Chloro-5-methoxy-2-(methylthio)pyrimidine. Available from: [Link]

-

Desai, N. C., et al. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Saudi Chemical Society, 18(5), 504-509. Available from: [Link]

-

El-Gohary, A. R., & Shaaban, O. G. (2022). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Chemical Methodologies, 6(11), 903-913. Available from: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available from: [Link]

-

Supporting Information for relevant NMR data. (Note: This is a general reference type for common spectral data found in supplementary materials of organic chemistry papers). Available from: [Link]

-

ACS Publications. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Available from: [Link]

-

PubChem. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

-

Blout, E. R., & Fields, M. (1950). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 72(1), 479-484. Available from: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available from: [Link]

-

University College Dublin. CHEM30210: Structure Determination and Aromatic Heterocyclic Chemistry. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

-

Kalogirou, A. S., et al. (2022). (Z)-2-{methylene}malononitrile. Molbank, 2022(2), M1354. Available from: [Link]

Sources

- 1. 4-Chloro-5-methoxy-2-(methylthio)pyrimidine - Lead Sciences [lead-sciences.com]

- 2. This compound | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 87026-45-7 [amp.chemicalbook.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. article.sapub.org [article.sapub.org]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. jchps.com [jchps.com]

- 10. researchgate.net [researchgate.net]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 12. mdpi.com [mdpi.com]

Spectroscopic data for 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available raw spectral data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to present a detailed set of predicted data. Each prediction is rationalized based on the compound's molecular structure and the electronic influence of its substituents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of high-quality spectra, intended to serve as a practical reference for researchers, scientists, and drug development professionals. The integration of predicted data, expert interpretation, and robust methodologies provides a self-validating framework for the structural characterization of this compound.

Compound Identification and Physical Properties

The unambiguous identification of a compound is the foundational step preceding any analytical characterization. The key identifiers and physical properties for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-5-methoxy-2-methylsulfanylpyrimidine | PubChem[1] |

| CAS Number | 87026-45-7 | PubChem[1] |

| Molecular Formula | C₆H₇ClN₂OS | PubChem[1] |

| Molecular Weight | 190.65 g/mol | PubChem[1] |

| Monoisotopic Mass | 189.9967617 Da | PubChem[1] |

| Physical Form | White solid | ChemicalBook[2] |

Spectroscopic Data Analysis and Interpretation

The following sections detail the predicted spectroscopic data for this compound. The rationale behind each prediction is explained to provide a framework for the structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule. The pyrimidine ring proton is expected to be the most downfield due to the deshielding effects of the electronegative nitrogen atoms and the chlorine substituent.

Table 2: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |

|---|---|---|---|---|

| ~8.2 | Singlet (s) | 1H | H-6 | Located on the electron-deficient pyrimidine ring, adjacent to electronegative nitrogen and chlorine atoms, causing significant deshielding. |

| ~4.0 | Singlet (s) | 3H | -OCH₃ | Methoxy protons are deshielded by the attached oxygen atom, typically appearing in this region. |

| ~2.6 | Singlet (s) | 3H | -SCH₃ | Methylsulfanyl protons are less deshielded than methoxy protons due to the lower electronegativity of sulfur compared to oxygen. |

Expert Insight: The absence of any adjacent protons for all three groups leads to the prediction of singlets for all signals. The precise chemical shifts can be influenced by the choice of deuterated solvent; for instance, using DMSO-d₆ instead of CDCl₃ would likely shift all peaks slightly downfield.

Caption: Molecular structure with key proton groups for ¹H NMR assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule. The chemical shifts are governed by the hybridization and the electronic environment, particularly the influence of the heteroatoms (N, O, S, Cl).

Table 3: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~172 | C-2 | Attached to two electronegative nitrogen atoms and a sulfur atom, resulting in strong deshielding. |

| ~160 | C-4 | Bonded to a nitrogen and a highly electronegative chlorine atom, causing significant downfield shift. |

| ~155 | C-6 | Aromatic carbon in a diazine ring, adjacent to a nitrogen atom. Its chemical shift is influenced by the cumulative electronic effects on the ring. |

| ~135 | C-5 | Bonded to an electron-donating methoxy group but also part of the electron-deficient ring and attached to the chlorinated C-4. |

| ~57 | -OCH₃ | A typical chemical shift for a methoxy group attached to an aromatic system. |

| ~14 | -SCH₃ | The methyl carbon of a methylsulfanyl group is significantly more shielded (upfield) compared to a methoxy carbon. |

Expert Insight: The assignments for C-2, C-4, and C-6 are based on established data for substituted pyrimidines[3]. The carbons directly bonded to heteroatoms (C-2, C-4, C-5) are the most deshielded after the carbonyl-like C-2. Authoritative databases can be consulted for typical chemical shift ranges of similar functionalized heterocycles[4].

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to produce a distinct molecular ion peak and a series of fragment ions. The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragment, with an [M+2] peak approximately one-third the intensity of the [M] peak.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Rationale |

|---|---|---|---|

| 190 | [C₆H₇ClN₂OS]⁺• | - | Molecular Ion (M⁺•) |

| 175 | [C₅H₄ClN₂OS]⁺ | •CH₃ | Loss of a methyl radical from either the methoxy or methylsulfanyl group. |

| 159 | [C₆H₇N₂OS]⁺ | •Cl | Loss of a chlorine radical, a common fragmentation for chloro-aromatics. |

| 143 | [C₅H₄ClN₂O]⁺ | •SCH₃ | Loss of the methylsulfanyl radical. |

| 112 | [C₄H₂ClN₂]⁺ | •CH₃, •OCH₃ | Sequential loss of methyl and methoxy radicals or concerted loss. |

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The predicted spectrum is based on characteristic vibrational frequencies for substituted pyrimidines and the specific functional groups attached.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine Ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-OCH₃, -SCH₃) |

| 1600 - 1550 | C=N Stretch | Pyrimidine Ring |

| 1500 - 1400 | C=C Stretch | Pyrimidine Ring |

| 1275 - 1200 | C-O-C Stretch (Asymmetric) | Aryl-alkyl ether |

| 1050 - 1000 | C-O-C Stretch (Symmetric) | Aryl-alkyl ether |

| 800 - 700 | C-Cl Stretch | Aryl Halide |

| 700 - 600 | C-S Stretch | Thioether |

Expert Insight: The pyrimidine ring vibrations (C=N, C=C) are often observed as a series of sharp bands in the 1600-1400 cm⁻¹ region[3][5]. The C-Cl stretching frequency can be a reliable indicator of halogenation on the aromatic ring.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

This protocol is designed for standard ¹H and ¹³C NMR analysis on a modern Fourier-transform spectrometer.

-

Sample Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial[6].

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical; it must fully dissolve the sample without reacting with it[6][7].

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring high-resolution spectra[8].

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particulates[9].

-

Instrumentation:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical solvent peaks.

-

Acquire the ¹H spectrum using a standard pulse sequence, typically with 8 to 16 scans.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence, requiring a larger number of scans for adequate signal-to-noise.

-

Caption: Standard experimental workflow for NMR sample preparation and analysis.

GC-MS Sample Preparation and Acquisition

This protocol outlines a general procedure for analyzing a volatile, thermally stable compound like the topic molecule via GC-MS with electron ionization.

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

-

Injection: Inject 1 µL of the working solution into the GC-MS system.

-

GC Conditions:

-

Injector: Split/splitless, set to 250 °C.

-

Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV[10].

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

Conclusion

The structural integrity of this compound can be confidently established through a multi-technique spectroscopic approach. The predicted ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework, with chemical shifts that directly correlate to the electronic environment created by the substituted pyrimidine core. Mass spectrometry confirms the molecular weight and offers predictable fragmentation patterns, including a characteristic chlorine isotope signature, that corroborate the assigned structure. Finally, infrared spectroscopy verifies the presence of the key functional groups. The combination of these analytical techniques, guided by the robust protocols outlined herein, provides a definitive method for the characterization and quality control of this important chemical entity.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules. PubMed Central. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Indian Journal of Current Research. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 87026-45-7 [amp.chemicalbook.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the theoretical basis for the expected spectral features, provides predicted chemical shifts and coupling patterns, and details a standardized protocol for the acquisition of high-quality NMR data. The guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of pyrimidine-based compounds.

Introduction: The Significance of NMR in the Structural Elucidation of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the design of a vast array of biologically active molecules, including many approved pharmaceuticals. The precise substitution pattern on the pyrimidine ring is critical to its pharmacological activity, and therefore, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each atom in a molecule.

This compound (Figure 1) possesses a unique substitution pattern that gives rise to a distinct NMR fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets. This guide will delve into the intricacies of both ¹H and ¹³C NMR spectra of this compound, providing a framework for its comprehensive characterization.

Figure 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct singlets corresponding to the three different types of protons in the molecule. The predicted chemical shifts are based on the analysis of substituent effects on the pyrimidine ring.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | 8.0 - 8.5 | Singlet | 1H |

| -OCH₃ | 3.9 - 4.2 | Singlet | 3H |

| -SCH₃ | 2.5 - 2.8 | Singlet | 3H |

Causality Behind Predicted Chemical Shifts:

-

H-6 (Pyrimidine Ring Proton): The proton at the C-6 position is expected to be the most deshielded proton in the spectrum. Its downfield chemical shift is a result of the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyrimidine ring. The presence of the chloro and methoxy substituents will also influence its precise chemical shift.

-

-OCH₃ (Methoxy Protons): The protons of the methoxy group are attached to an oxygen atom, which is electronegative, causing a downfield shift. Their expected chemical shift is in the typical range for methoxy groups attached to an aromatic ring.

-

-SCH₃ (Methylsulfanyl Protons): The protons of the methylsulfanyl group are adjacent to a sulfur atom. Sulfur is less electronegative than oxygen, hence these protons are expected to resonate at a higher field (more shielded) compared to the methoxy protons.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyrimidine ring.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 170 - 175 |

| C-4 | 155 - 160 |

| C-6 | 150 - 155 |

| C-5 | 135 - 140 |

| -OCH₃ | 55 - 60 |

| -SCH₃ | 12 - 17 |

Rationale for Predicted Chemical Shift Assignments:

-

C-2, C-4, and C-6 (Ring Carbons attached to Heteroatoms): These carbons are directly bonded to nitrogen and other heteroatoms (sulfur at C-2 and chlorine at C-4), which causes them to be significantly deshielded and appear at the downfield end of the spectrum. The C-2 carbon, bonded to two nitrogen atoms and a sulfur atom, is expected to be the most deshielded.

-

C-5 (Ring Carbon): The C-5 carbon is attached to the methoxy group and is part of the aromatic system. Its chemical shift will be influenced by the electronic effects of the substituents on the ring.

-

-OCH₃ (Methoxy Carbon): The chemical shift of the methoxy carbon is characteristic for such functional groups attached to an aromatic system.

-

-SCH₃ (Methylsulfanyl Carbon): The carbon of the methylsulfanyl group is expected to be the most shielded carbon in the molecule, appearing at the upfield end of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy of the obtained data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. The choice of solvent can slightly affect the chemical shifts.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for setting up a modern NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration and instrument sensitivity.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum.

Visualizing the NMR Logic: Experimental Workflow

The process of acquiring and interpreting NMR data can be visualized as a logical workflow, from sample preparation to final structural confirmation.

Caption: A workflow diagram for the NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR characteristics of this compound. The predicted spectral data, coupled with the detailed experimental protocol, offers a robust framework for the unambiguous identification and characterization of this important heterocyclic compound. As with any spectroscopic analysis, it is recommended to employ a suite of analytical techniques for complete structural elucidation. However, NMR spectroscopy, as detailed herein, remains the most powerful and informative method for the routine analysis of such molecules in a research and development setting.

References

Due to the proprietary nature of spectral databases, direct links to the ¹H and ¹³C NMR spectra of this compound are not available in the public domain. The predicted data in this guide is based on established principles of NMR spectroscopy and data from analogous compounds.

-

PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy - 1H NMR Chemical Shifts. Retrieved from [Link][2]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy - 13C NMR Chemical Shifts. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to 4-Chloro-5-methoxy-2-(methylthio)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxy-2-(methylthio)pyrimidine is a polysubstituted pyrimidine that has emerged as a valuable and versatile building block in medicinal chemistry and drug development. Its unique arrangement of functional groups—a reactive chloro group, an electron-donating methoxy group, and a modifiable methylthio group—provides a rich platform for the synthesis of diverse molecular scaffolds. The pyrimidine core is a ubiquitous motif in numerous biologically active compounds, including approved drugs, making this particular intermediate a compound of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its key reactions, and its applications in the synthesis of biologically active molecules.

Core Identifiers and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific research and drug development. The core identifiers and key physicochemical properties of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-5-methoxy-2-(methylthio)pyrimidine | [1] |

| Alternate: 4-chloro-5-methoxy-2-methylsulfanylpyrimidine | [1] | |

| CAS Number | 87026-45-7 | [1][2] |

| Molecular Formula | C₆H₇ClN₂OS | [1][2] |

| Molecular Weight | 190.65 g/mol | [1] |

| Appearance | Light yellow to brown solid | [2] |

| Melting Point | 73-77 °C | [2] |

| Boiling Point (Predicted) | 285.5 ± 20.0 °C | [2] |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [2] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine involves the chlorination of its corresponding 4-hydroxy precursor, 5-methoxy-2-(methylthio)pyrimidin-4-ol. This transformation is typically achieved using phosphorus oxychloride (POCl₃), a widely used and effective reagent for the conversion of hydroxylated heterocycles to their chloro derivatives.[2][4]

Experimental Protocol: Synthesis from 5-methoxy-2-(methylthio)pyrimidin-4-ol

This protocol describes the conversion of 5-methoxy-2-(methylthio)pyrimidin-4-ol to its 4-chloro derivative using phosphorus oxychloride. The procedure is adapted from established methods for chlorinating hydroxypyrimidines.[2]

Materials:

-

5-methoxy-2-(methylthio)pyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

25% Ammonia solution

-

Petroleum ether

-

Activated carbon

-

Ice-water bath

-

Round-bottomed flask and standard glassware

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, place 5-methoxy-2-(methylthio)pyrimidin-4-ol (1.0 equivalent).

-

Cool the flask in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) (approximately 3.0 equivalents) to the flask with continuous stirring. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice-water bath and heat the reaction mixture to 80°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and then neutralizing with 25% ammonia solution to a slightly basic pH. This step should be performed in a well-ventilated fume hood due to the vigorous reaction of POCl₃ with water.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude product from petroleum ether, using activated carbon for decolorization if necessary.

-

Dry the purified light yellow solid under vacuum to obtain 4-Chloro-5-methoxy-2-(methylthio)pyrimidine. A typical yield for this reaction is high, often exceeding 95%.[2]

Causality and Mechanistic Rationale

The choice of phosphorus oxychloride as the chlorinating agent is based on its high efficiency in converting the more stable keto tautomer of the 4-hydroxypyrimidine to the chloro-substituted aromatic pyrimidine. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Diagram: Proposed Mechanism of Chlorination with POCl₃

Caption: Proposed mechanism for the chlorination of 4-hydroxypyrimidines using POCl₃.

Key Reactions and Synthetic Utility

4-Chloro-5-methoxy-2-(methylthio)pyrimidine is a versatile intermediate primarily due to the reactivity of the 4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. Additionally, the methylthio group at the 2-position can be oxidized to a sulfone, which can also act as a leaving group, further expanding the synthetic possibilities.

Nucleophilic Aromatic Substitution at C4

The chlorine atom at the C4 position is readily displaced by various nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in building molecular diversity.

-

Amination: Reaction with primary or secondary amines, often in the presence of a base, yields 4-amino-substituted pyrimidines. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of 4-alkoxy or 4-aryloxy pyrimidines.

-

Thiolation: Reaction with thiols or their corresponding thiolates provides 4-thioether substituted pyrimidines.

Suzuki-Miyaura Cross-Coupling

The 4-chloro position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond, enabling the introduction of aryl or heteroaryl moieties at this position. This reaction is invaluable for creating complex biaryl structures often found in drug candidates. A very similar analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is known to be a versatile scaffold for Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines.[5]

Oxidation of the Methylthio Group

The methylthio group at the C2 position can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA). The resulting methylsulfonyl group is a good leaving group and can be displaced by nucleophiles, offering a pathway to functionalize the C2 position. This sequential functionalization of the C4 and C2 positions makes this scaffold particularly attractive for creating highly decorated pyrimidine derivatives.

Diagram: Key Reactions of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine

Caption: Key synthetic transformations of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine.

Applications in Drug Development

For instance, the closely related intermediate, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is utilized in the synthesis of inhibitors for various kinases such as Cdk4, PDGF, FGF, and EGF, which are crucial targets in oncology.[6] The versatility of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine suggests its application in the development of:

-

Kinase Inhibitors: The pyrimidine core is a common hinge-binding motif in many kinase inhibitors. The functional handles on this molecule allow for the elaboration of substituents that can target specific kinases involved in cancer and inflammatory diseases.

-

GPCR Modulators: G-protein coupled receptors are another major class of drug targets. The diverse substitution patterns achievable from this intermediate can be exploited to develop ligands with high affinity and selectivity for various GPCRs.

-

Antiviral and Antimicrobial Agents: Pyrimidine analogues have a long history as antiviral and antimicrobial drugs. This scaffold can be used to generate novel nucleoside and non-nucleoside analogues with potential therapeutic activity.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 4-Chloro-5-methoxy-2-(methylthio)pyrimidine. Based on the safety data for structurally similar compounds, the following guidelines are recommended.

| Hazard Class | Precautionary Statements |

| Skin Irritation | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves.[7] |

| Eye Irritation | Causes serious eye irritation. Wear eye protection.[7] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[7] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3]

-

Dispose of waste in accordance with local, state, and federal regulations.

Analytical Methods

Ensuring the purity and identity of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine is crucial for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for purity assessment of chloropyrimidines.

General HPLC Method for Chloropyrimidines

While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method can be adapted and optimized.

Typical Parameters:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

This method can be used for both purity analysis and for monitoring the progress of reactions involving this intermediate. For Mass Spectrometry (MS) compatible applications, formic acid is a suitable mobile phase modifier.[8][9]

Conclusion

4-Chloro-5-methoxy-2-(methylthio)pyrimidine is a highly functionalized and synthetically versatile building block that holds significant potential for the discovery and development of new therapeutic agents. Its straightforward synthesis and the differential reactivity of its functional groups provide medicinal chemists with a powerful tool for generating diverse libraries of novel compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the research and development of the next generation of medicines.

References

-

SIELC Technologies. (n.d.). Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]

-

ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]

Sources

- 1. This compound | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 87026-45-7 [amp.chemicalbook.com]

- 3. chiralen.com [chiralen.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Chloro-5-methyl-2-(methylthio)pyrimidine | C6H7ClN2S | CID 23562708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to the Solubility and Stability of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Abstract

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is a substituted pyrimidine that serves as a key intermediate in the synthesis of various biologically active molecules. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective handling, reaction optimization, and storage. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility and stability of this compound. It outlines predictive insights based on its chemical structure and furnishes detailed, field-proven experimental protocols for researchers to accurately characterize this molecule. This document is intended for researchers, chemists, and drug development professionals who utilize pyrimidine derivatives in their synthetic and developmental workflows.

Introduction and Physicochemical Profile

This compound, with CAS number 87026-45-7, is a solid, multi-functionalized heterocyclic compound.[1][2] Its structure, featuring a chloro group, a methoxy group, and a methylsulfanyl group on the pyrimidine core, dictates its reactivity and physical properties. The presence of these distinct functional groups suggests a complex interplay of electronic and steric effects that influence its behavior in various chemical environments.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂OS | [1][2] |

| Molecular Weight | 190.65 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 73-77 °C | [1][3] |

| Boiling Point | 285.5 °C at 760 mmHg | [3] |

| Density | 1.36 g/cm³ | [3] |

| Predicted pKa | -0.39 ± 0.29 | [3] |

The predicted pKa suggests the compound is a very weak base, with protonation likely occurring on one of the pyrimidine nitrogen atoms under strongly acidic conditions. This has significant implications for its solubility in aqueous acidic media and its stability towards acid-catalyzed reactions.

Solubility Profiling: A Predictive and Experimental Approach

The solubility of a synthetic intermediate is a critical parameter that impacts reaction kinetics, purification strategies, and formulation development. Based on its structure, this compound is anticipated to be poorly soluble in water and more soluble in common organic solvents.

Theoretical Solubility Considerations

-

Aqueous Solubility: The molecule's relatively nonpolar nature, dominated by the chloro, methylsulfanyl, and methoxy groups, predicts low aqueous solubility. The pyrimidine nitrogen atoms offer sites for hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the overall structure.

-

Organic Solvent Solubility: Solubility is expected to be higher in moderately polar to nonpolar organic solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone are likely to be effective. In protic solvents like methanol and ethanol, solubility may be moderate.[4][5] Studies on similar pyrimidine derivatives show that solubility generally increases with temperature.[4][5] For related compounds, the order of solubility was often observed as DMF > methanol > CCl₄.[4]

Experimental Workflows for Solubility Determination

To move beyond prediction, rigorous experimental determination is essential. The following protocols describe standard methodologies for quantifying both kinetic and thermodynamic solubility.

Caption: Standard workflows for kinetic and thermodynamic solubility assays.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock to an aqueous buffer. It is a high-throughput method often used in early discovery.[6]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. Add 2 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Phase Separation: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS method. Calculate the concentration against a standard curve prepared in a 50:50 mixture of acetonitrile and water.[6]

Thermodynamic solubility represents the true equilibrium solubility and is considered the gold standard. The shake-flask method is the most common approach.[6]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, or organic solvent).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand, permitting undissolved solid to settle. Carefully collect an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove all solid particles.[6]

-

Quantification: Dilute the clear filtrate and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve.[6]

Stability Assessment: Pathways and Protocols